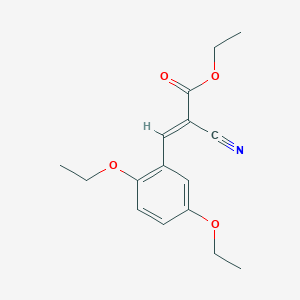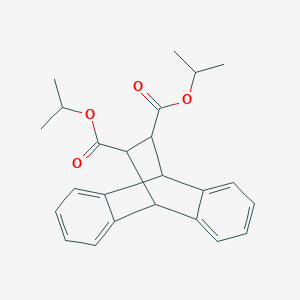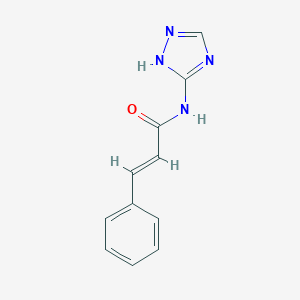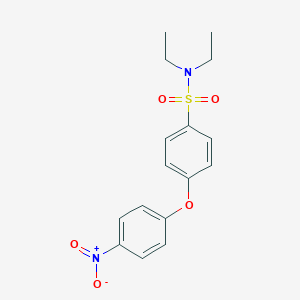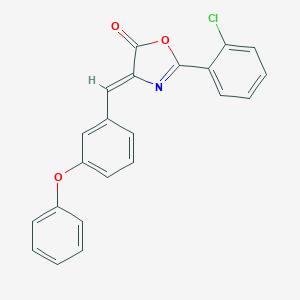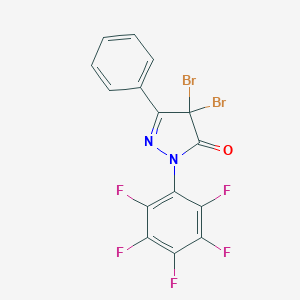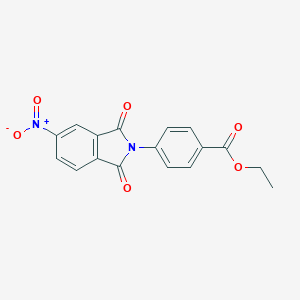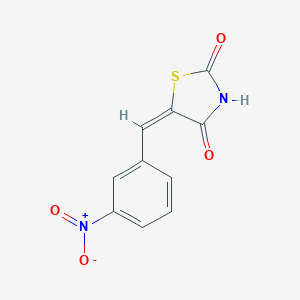
2,4-Thiazolidinedione, 5-(m-nitrobenzylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Thiazolidinedione, 5-(m-nitrobenzylidene)- is a chemical compound with the molecular formula C10H6N2O4S and a molecular weight of 250.23g/mol . It is not intended for human or veterinary use and is used for research purposes only.
Synthesis Analysis
Thiazolidinediones are synthesized using various methods. One such method involves the use of deep eutectic solvents in the synthesis of thiazolidinedione derivatives. These solvents act as both solvents and catalysts. A screening of 20 choline chloride-based deep eutectic solvents for thiazolidinedione synthesis was performed, and choline chloride, N-methylurea, was found to be the best for further synthesis .Molecular Structure Analysis
The thiazolidine-2,4-dione is a five-membered, heterocyclic compound. The thiazole ring contains the carbonyl moiety at positions 2 and 4, the -NH group, and the methylene group (–CH2), which allows for various modifications of the molecule .Wissenschaftliche Forschungsanwendungen
Summary of the Application
Thiazolidin-2,4-dione (TZD) compounds have been found to exhibit a wide range of biological activities. They show antimicrobial action by inhibiting cytoplasmic Mur ligases, antioxidant action by scavenging reactive oxygen species (ROS), and hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation .
Methods of Application or Experimental Procedures
The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety . The specific methods of application or experimental procedures would depend on the specific study or experiment being conducted.
Results or Outcomes
The results or outcomes of these studies have shown that TZD analogues can exhibit a wide range of biological activities, including antimicrobial, antioxidant, and hypoglycemic effects .
2. Aldose Reductase Inhibitory Activity
Summary of the Application
A series of 5-(arylidene)thiazolidine-2,4-diones were prepared and examined for their in vitro aldose reductase (AR) inhibitory activities and cytotoxicity .
Methods of Application or Experimental Procedures
The compounds were prepared by the solvent-free reaction of 2,4-thiazolidinedione with aromatic aldehydes in the presence of urea .
Results or Outcomes
5-(2-Hydroxy-3-methylbenzylidene)thiazolidine-2,4-dione was identified as the most potent AR inhibitor in this series, exerting uncompetitive inhibition with a Ki value of 0.445 ± 0.013 µM .
3. Synthesis of 5-Arylidene-2,4-Thiazolidinediones
Summary of the Application
2,4-Thiazolidinedione can be used in the synthesis of 5-arylidene-2,4-thiazolidinediones via an ultrasound-promoted aldol condensation reaction .
Methods of Application or Experimental Procedures
The compounds are prepared by the solvent-free reaction of 2,4-thiazolidinedione with aromatic aldehydes in the presence of urea .
Results or Outcomes
The result of this synthesis is a series of 5-arylidene-2,4-thiazolidinediones .
4. Antidiabetic Agents
Summary of the Application
Thiazolidin-2,4-dione (TZD) compounds, also known as glitazones, are used as antidiabetic agents . They improve insulin resistance through PPAR-γ receptor activation .
Results or Outcomes
The results or outcomes of these studies have shown that TZD analogues can exhibit hypoglycemic activity by improving insulin resistance .
5. Aldose Reductase Inhibitors
Summary of the Application
A series of 5-(arylidene)thiazolidine-2,4-diones were prepared and examined for their in vitro aldose reductase (AR) inhibitory activities and cytotoxicity .
Methods of Application or Experimental Procedures
The compounds were prepared by the solvent-free reaction of 2,4-thiazolidinedione with aromatic aldehydes in the presence of urea .
Results or Outcomes
5-(2-Hydroxy-3-methylbenzylidene)thiazolidine-2,4-dione was identified as the most potent AR inhibitor in this series, exerting uncompetitive inhibition with a Ki value of 0.445 ± 0.013 µM .
6. Synthesis of Drugs with Antihyperglycemic Activity
Summary of the Application
2,4-Thiazolidinedione can be used as a starting material for the synthesis of drugs with antihyperglycemic activity .
Results or Outcomes
The result of this synthesis is a series of drugs with antihyperglycemic activity .
Zukünftige Richtungen
Thiazolidinediones, including 2,4-Thiazolidinedione, 5-(m-nitrobenzylidene)-, have generated special interest due to their existence in pharmacologically dynamic natural products and powerful agrochemicals and pharmaceuticals. They exhibit a wide range of biological activities, making them a highly utilized and versatile moiety .
Eigenschaften
IUPAC Name |
(5E)-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O4S/c13-9-8(17-10(14)11-9)5-6-2-1-3-7(4-6)12(15)16/h1-5H,(H,11,13,14)/b8-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOVMANHBOBQRW-VMPITWQZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)NC(=O)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/2\C(=O)NC(=O)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Thiazolidinedione, 5-(m-nitrobenzylidene)- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4E)-2-(3-bromophenyl)-4-[(2,4-dimethoxyphenyl)methylidene]-5-methylpyrazol-3-one](/img/structure/B411930.png)
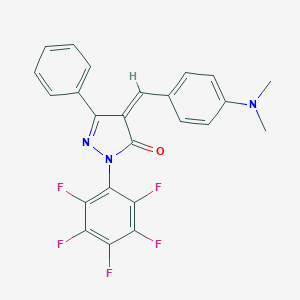
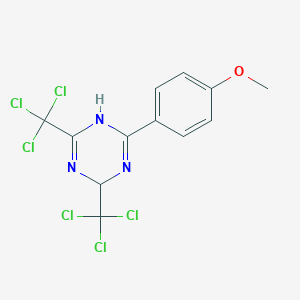
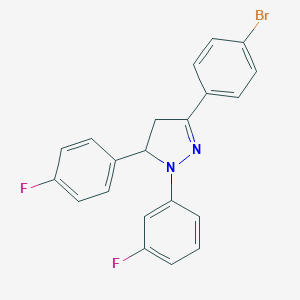
![3-phenyl-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]acrylamide](/img/structure/B411935.png)
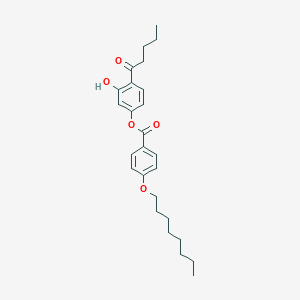
![ethyl 3-[3-{3-nitrophenyl}-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-butenoate](/img/structure/B411938.png)
